4-(2,6-dichlorobenzyl)-3,5-diphenyl-4H-1,2,4-triazole
Overview
Description
4-(2,6-dichlorobenzyl)-3,5-diphenyl-4H-1,2,4-triazole is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 2,6-dichlorobenzyl group and two phenyl groups attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-dichlorobenzyl)-3,5-diphenyl-4H-1,2,4-triazole typically involves the following steps:
Preparation of 2,6-dichlorobenzyl chloride: This can be achieved by the chlorination of 2,6-dichlorotoluene using chlorine gas in the presence of a catalyst such as phosphorus pentachloride under controlled temperature conditions.
Formation of 2,6-dichlorobenzyl alcohol: The 2,6-dichlorobenzyl chloride is then reacted with an acetate-forming agent, such as anhydrous sodium acetate, followed by hydrolysis to obtain 2,6-dichlorobenzyl alcohol.
Synthesis of the triazole compound: The final step involves the reaction of 2,6-dichlorobenzyl alcohol with appropriate triazole precursors under specific conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the chlorination and hydrolysis steps to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-dichlorobenzyl)-3,5-diphenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the triazole ring or the substituent groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-(2,6-dichlorobenzyl)-3,5-diphenyl-4H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, or anticancer agent due to the biological activity of triazole derivatives.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Chemical Biology: It serves as a tool compound for studying biological processes involving triazole-containing molecules.
Mechanism of Action
The mechanism of action of 4-(2,6-dichlorobenzyl)-3,5-diphenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family, known for its broad range of biological activities.
2,4-Dichlorobenzyl alcohol: A related compound with antiseptic properties used in throat lozenges.
4-(2,6-dichlorobenzyl)-2-methyl-1H-imidazole: Another derivative with potential medicinal applications.
Uniqueness
4-(2,6-dichlorobenzyl)-3,5-diphenyl-4H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-[(2,6-dichlorophenyl)methyl]-3,5-diphenyl-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2N3/c22-18-12-7-13-19(23)17(18)14-26-20(15-8-3-1-4-9-15)24-25-21(26)16-10-5-2-6-11-16/h1-13H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKRWNILDMOIKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2CC3=C(C=CC=C3Cl)Cl)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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